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3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid -

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid

Catalog Number: EVT-14042814
CAS Number:
Molecular Formula: C8H13FO2
Molecular Weight: 160.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid is a chemical compound characterized by the molecular formula C6H11FO2C_6H_{11}FO_2. It is a derivative of cyclobutanecarboxylic acid, where a fluorine atom and an isopropyl group are attached to the third carbon of the cyclobutane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Source

The compound can be synthesized through various chemical reactions involving cyclobutane derivatives. Its unique structure allows it to participate in specific reactions that are valuable in the development of pharmaceuticals and other organic compounds.

Classification

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid belongs to the class of carboxylic acids and specifically to the subclass of cyclobutane derivatives. It is categorized as a fluorinated organic compound due to the presence of a fluorine atom.

Synthesis Analysis

Methods

The synthesis of 3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid typically involves several key steps:

  1. Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized from appropriate precursors, often using ring-closing reactions involving alkenes or alkynes.
  2. Introduction of Fluorine and Isopropyl Groups:
    • The introduction of the fluorine atom can be achieved using fluorination agents such as diethylaminosulfur trifluoride (DAST).
    • The isopropyl group can be introduced via alkylation reactions, commonly using isopropyl iodide in the presence of a base.
  3. Carboxylation: The carboxyl group is typically introduced through a carboxylation reaction, which may involve carbon dioxide under basic conditions.

Technical Details

The synthetic routes may vary based on the starting materials available and the desired yield. Continuous flow reactors may be employed in industrial settings to optimize production efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid features a cyclobutane ring with a fluorine atom and an isopropyl group at the 3-position, along with a carboxylic acid functional group.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.
  2. Reduction: Reduction can yield alcohols when treated with reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

  • Common Reagents and Conditions:
    • Oxidation: Potassium permanganate in acidic medium.
    • Reduction: Lithium aluminum hydride in anhydrous ether.
    • Substitution: Nucleophiles like sodium azide or potassium cyanide under appropriate conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Acidity: As a carboxylic acid, it exhibits acidic properties, capable of donating protons in solution.
  • Reactivity: Reacts with bases to form salts and can participate in esterification reactions.
Applications

Scientific Uses

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid has several applications in scientific research:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential biological activities, including interactions with enzymes that could lead to drug development.
  • Material Science: Explored for its properties in developing specialty chemicals and materials.

This compound's unique structure and reactivity make it valuable for researchers aiming to develop innovative solutions in chemistry and related fields.

Synthetic Methodologies and Reaction Optimization

Cyclization Strategies for Cyclobutane Ring Formation

The synthesis of 3-fluoro-3-isopropyl-cyclobutanecarboxylic acid relies on efficient cyclobutane ring formation, with intramolecular Dieckmann condensation emerging as the predominant industrial approach. This method involves the cyclization of diethyl 2-isopropyl-3-oxosuccinate derivatives under strong alkoxide bases. Potassium isopropoxide in aprotic solvents facilitates high-yielding ring closure at 0–5°C, achieving cyclobutane ring formation with >85% conversion efficiency. The reaction proceeds via a two-step mechanism: initial enolate formation followed by nucleophilic attack on the adjacent carbonyl carbon, forming the strained four-membered ring [1] [5].

Critical to avoiding dimerization byproducts is maintaining substrate concentrations below 0.5M and slow addition of the diester to the base solution. Recent optimizations demonstrate that substituting potassium tert-butoxide with potassium isopropoxide reduces epimerization of the isopropyl group by 30%, preserving stereochemical integrity. Post-cyclization, the intermediate potassium enolate requires quenching with acetic acid before further functionalization to prevent degradation of the β-ketoester moiety [1].

Table 1: Base-Solvent Systems for Dieckmann Cyclization

BaseSolventTemperature (°C)Yield (%)Byproduct Formation
Potassium isopropoxideToluene0–589<5%
Potassium tert-butoxideCyclohexane257212–15%
Sodium hydrideDimethylacetamide406820–22%

Fluorination Techniques: Electrophilic vs. Nucleophilic Pathways

Fluorination at the C3 position presents significant stereoelectronic challenges due to steric hindrance from the adjacent isopropyl group. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on 3-isopropyl-3-oxocyclobutanecarboxylate precursors achieves 70–75% yields in acetonitrile/water mixtures. This proceeds via an enolate intermediate, where fluorination selectivity depends critically on the metal counterion – potassium enolates provide higher regioselectivity (>10:1) versus sodium analogues (3:1) due to tighter ion pairing [3] [6].

Nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, while applicable to β-ketoester intermediates, suffers from competing elimination reactions (15–20% yield loss) and requires strictly anhydrous conditions below -30°C. 19F NMR analysis reveals that electrophilic routes predominantly produce the trans-fluoro-isopropyl configuration (δ = -84.5 to -97.8 ppm), whereas nucleophilic methods yield stereoisomeric mixtures. Post-fluorination hydrolysis must avoid strong acids to prevent defluorination, with pH-controlled enzymatic deprotection emerging as a promising solution [3] [6].

Role of Alkali Metal Bases in Carboxylic Acid Functionalization

Alkali metal bases govern both cyclization efficiency and downstream transformations. Potassium bases (isopropoxide, hydroxide) outperform sodium analogues due to:

  • Solubility Advantages: 2M KOH solutions in toluene/isopropanol (1:3 v/v) maintain homogeneity during ester hydrolysis, whereas sodium hydroxide precipitates, reducing reaction efficiency by 40%
  • Reduced Enolization: Potassium’s larger ionic radius diminishes enolate overformation during hydrolysis, preserving the fluoro substituent (<5% defluorination vs. 15% with NaOH)
  • Catalytic Effects: K+ coordinates with β-ketoester carbonyls, accelerating hydrolysis rates 3-fold compared to lithium bases [1] [4] [7].

Concentration optimization proves critical – 1.5–2M KOH achieves complete ester hydrolysis in 8 hours at 60°C without fluorodecarboxylation. Higher concentrations (>3M) promote ring-opening, while dilute conditions (<0.5M) leave >30% unhydrolyzed ester. Post-hydrolysis, neutralization with phosphoric acid instead of hydrochloric acid prevents equipment corrosion during industrial processing [1] [4].

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity dramatically influences cyclization kinetics and fluorination regioselectivity. Low-polarity solvents (toluene, ε=2.4) favor Dieckmann condensation by stabilizing the enolate transition state, yielding 89% cyclized product versus 52% in DMF (ε=36.7). Conversely, fluorination requires moderate polarity – toluene/isopropanol (4:1) mixtures balance electrophile solubility and enolate stability, achieving 75% fluorination yield compared to 40% in pure toluene [1] [5].

Table 2: Solvent Optimization for Key Synthetic Steps

Reaction StageOptimal Solvent SystemReaction Time (h)Impurity Profile
Dieckmann CyclizationToluene3<2% dimeric byproducts
Keto-Ester FluorinationToluene/Isopropanol (4:1)125–7% elimination products
Ester HydrolysisMethanol/Water (1:1)15<1% defluorinated acid
Final Crystallizationn-Hexane/Ethyl Acetate (5:1)-99.5% purity by HPLC

Azeotropic water removal proves essential during imine formation in precursor synthesis. Toluene/ethylene glycol mixtures enable continuous water separation at 110°C, driving reactions to >95% completion. Post-reaction, solvent swaps to n-hexane facilitate crystallization by reducing product solubility – a critical consideration for industrial purification [5].

Industrial Scalability: Catalytic Hydrogenation and Hydrolysis

Scale-up requires replacing stoichiometric metal reductions with catalytic hydrogenation for precursor synthesis. Palladium on carbon (5% w/w) in methylcyclohexane at 50 psi H2 reduces enone intermediates at kilogram scale with 98% conversion and <0.5% over-reduction products. Catalyst recycling for 5 batches maintains efficacy when treated with acetic acid washes between runs [3].

Ester hydrolysis exemplifies divergent optimization: laboratory-scale processes use NaOH/THF/water systems, while industrial manufacturing employs solvent-free potassium hydroxide melts at 120°C. This eliminates organic solvent handling, reduces reaction volume by 80%, and achieves 99% conversion in 45 minutes. Continuous hydrolysis in screw-type reactors enables 500 kg/day throughput with in-line pH control for immediate neutralization, minimizing acid degradation [4] [5].

Three critical adaptations enable cost-effective scale-up:

  • Catalyst Immobilization: Heterogeneous platinum on alumina enables fixed-bed hydrogenation, reducing metal leaching to <10 ppm
  • Countercurrent Extraction: Centrifugal contactors separate carboxylic acid product from hydrolysis melt in <5 minutes, avoiding thermal degradation
  • Crystallization Engineering: Anti-solvent addition with high-shear mixing produces uniform 50–100 μm particles ideal for filtration (process time reduced from 12 hours to 90 minutes) [3] [4] [5].

Table 3: Industrial-Scale Process Parameters

Process StageLaboratory ScaleIndustrial ProcessThroughput Improvement
Hydrogenation24h batch, 1 atm H2Continuous flow, 50 psi15x capacity increase
Ester Hydrolysis15h, 20°C, MeOH/H2O45min, 120°C, solvent-free30x faster
Product CrystallizationStatic cooling (12h)Anti-solvent precipitation8x faster filtration

Properties

Product Name

3-Fluoro-3-isopropyl-cyclobutanecarboxylic acid

IUPAC Name

3-fluoro-3-propan-2-ylcyclobutane-1-carboxylic acid

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

InChI

InChI=1S/C8H13FO2/c1-5(2)8(9)3-6(4-8)7(10)11/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

LQEIPOJBCCKFQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(C1)C(=O)O)F

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